3,7-Dioxa-4-phosphabicyclo[4.1.0]heptane

Medicinal Chemistry Ligand Design Physicochemical Profiling

3,7-Dioxa-4-phosphabicyclo[4.1.0]heptane (CAS 377753-46-3) is a bicyclic organophosphorus compound with the molecular formula C₄H₇O₂P and a molecular weight of 118.07 g·mol⁻¹. It belongs to the class of phosphabicyclo[4.1.0]heptanes, featuring a seven-membered ring containing phosphorus and oxygen atoms fused to a three-membered epoxide-like ring.

Molecular Formula C4H7O2P
Molecular Weight 118.07 g/mol
CAS No. 377753-46-3
Cat. No. B15370842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,7-Dioxa-4-phosphabicyclo[4.1.0]heptane
CAS377753-46-3
Molecular FormulaC4H7O2P
Molecular Weight118.07 g/mol
Structural Identifiers
SMILESC1C2C(O2)CPO1
InChIInChI=1S/C4H7O2P/c1-3-4(6-3)2-7-5-1/h3-4,7H,1-2H2
InChIKeyDPHVUOKFPGVLNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,7-Dioxa-4-phosphabicyclo[4.1.0]heptane (CAS 377753-46-3): Sourcing and Baseline Characterization for a Constrained Phosphorus Heterocycle


3,7-Dioxa-4-phosphabicyclo[4.1.0]heptane (CAS 377753-46-3) is a bicyclic organophosphorus compound with the molecular formula C₄H₇O₂P and a molecular weight of 118.07 g·mol⁻¹ . It belongs to the class of phosphabicyclo[4.1.0]heptanes, featuring a seven-membered ring containing phosphorus and oxygen atoms fused to a three-membered epoxide-like ring. The compound possesses zero hydrogen-bond donors, two hydrogen-bond acceptors, zero rotatable bonds, and two undefined stereocenters . Computed physicochemical properties include an XLogP3 of −0.5 and a topological polar surface area (TPSA) of 21.8 Ų . The boiling point has been calculated as 171.5 °C at 760 mmHg with a flash point of 57.5 °C . The compound is commercially supplied at purity levels of 95% or 99% (HPLC) for research use . Its constrained bicyclic architecture incorporating both phosphorus and oxygen heteroatoms distinguishes it from simpler monocyclic phosphorus heterocycles and positions it as a scaffold of interest in ligand design, medicinal chemistry, and organophosphorus synthesis.

Why Generic Substitution with Monocyclic Phosphorus Heterocycles Is Not Straightforward for 3,7-Dioxa-4-phosphabicyclo[4.1.0]heptane


Compounds sharing the same molecular formula (C₄H₇O₂P) but differing in ring architecture, such as 2,3-dihydro-1-hydroxy-1H-phosphole 1-oxide (CAS 694-24-6), cannot be presumed interchangeable with 3,7-dioxa-4-phosphabicyclo[4.1.0]heptane . The bicyclic scaffold imposes a rigid, conformationally locked geometry with zero rotatable bonds versus the monocyclic phosphole oxide analog, altering the spatial orientation of the phosphorus lone pair and the oxygen lone pairs available for metal coordination or hydrogen-bond interactions . Furthermore, the target compound lacks the acidic P–OH proton present in the phosphole oxide comparator (hydrogen-bond donor count: 0 vs. 1), fundamentally changing its hydrogen-bonding capacity and potential for prodrug derivatization . The constrained epoxide-like ring may also confer distinct reactivity profiles toward nucleophilic ring-opening, which is absent in monocyclic counterparts. These topological and electronic differences mean that activity, selectivity, or physicochemical behavior observed for one isomer cannot be extrapolated to the other without explicit head-to-head experimental validation.

Quantitative Differentiation Evidence for 3,7-Dioxa-4-phosphabicyclo[4.1.0]heptane vs. Closest Analogs


Hydrogen-Bond Donor Count: Zero vs. One in the Phosphole Oxide Analog

3,7-Dioxa-4-phosphabicyclo[4.1.0]heptane has zero hydrogen-bond donors, whereas the isomeric monocyclic phosphole oxide 2,3-dihydro-1-hydroxy-1H-phosphole 1-oxide (CAS 694-24-6) possesses one O–H donor . This difference is structurally encoded in the bicyclic framework, which lacks a P–OH or P(=O)OH moiety. Hydrogen-bond donor count is a critical determinant of membrane permeability, solubility, and off-target binding in drug design; zero donors correlate with improved passive permeability and reduced promiscuity in certain target classes .

Medicinal Chemistry Ligand Design Physicochemical Profiling

Topological Polar Surface Area (TPSA) and Implications for Passive Permeability

The topological polar surface area (TPSA) of 3,7-dioxa-4-phosphabicyclo[4.1.0]heptane is reported as 21.8 Ų according to PubChem (Cactvs computed value) . An alternative computed value of 35.35 Ų appears in certain vendor databases . In both cases, the TPSA falls below the commonly cited threshold of 60 Ų for favorable oral bioavailability and below 90 Ų for blood-brain barrier penetration . By comparison, the isomeric phosphole oxide 2,3-dihydro-1-hydroxy-1H-phosphole 1-oxide has a TPSA of 37.3 Ų , reflecting the additional polar contribution from the P=O and O–H groups. This ~15 Ų difference may translate to measurably distinct membrane permeation rates, although direct Caco-2 or PAMPA data are not publicly available for either compound.

Drug Likeness ADME Prediction Medicinal Chemistry

Stereochemical Complexity: Two Undefined Stereocenters as a Source of Scaffold Diversity

3,7-Dioxa-4-phosphabicyclo[4.1.0]heptane contains two undefined atom stereocenters (at positions 3 and 7 of the bicyclic framework), yielding up to four possible stereoisomers . In contrast, the monocyclic phosphole oxide analog 2,3-dihydro-1-hydroxy-1H-phosphole 1-oxide has zero defined stereocenters and a stereocenter count of 1 (undefined) in PubChem . The phosphetane parent (C₃H₇P) also contains no stereocenters . The presence of two stereocenters in the target compound enables stereodivergent synthesis and the exploration of chiral chemical space, which is a growing priority in fragment-based and structure-based drug design campaigns targeting chiral biological environments.

Stereochemistry Fragment-Based Drug Discovery Ligand Diversity

Conformational Rigidity: Zero Rotatable Bonds in a Bicyclic Framework

3,7-Dioxa-4-phosphabicyclo[4.1.0]heptane has zero rotatable bonds due to its fused bicyclic architecture . While the monocyclic phosphole oxide analog also has zero rotatable bonds in its ring, the target compound achieves a higher degree of conformational restriction through the additional three-membered epoxide-like bridge, locking the seven-membered ring into a narrower conformational envelope . Phosphetane (4-membered ring) similarly has zero rotatable bonds but exhibits different ring-puckering dynamics . Conformational preorganization is known to reduce the entropic penalty upon metal binding in catalysis and upon target binding in medicinal chemistry, often translating to improved potency or selectivity when the bioactive conformation is matched.

Conformational Analysis Ligand Preorganization Entropy-Driven Binding

Supplier Purity Grades: 95% vs. 99% (HPLC) and Implications for Reproducibility

Commercial suppliers offer 3,7-dioxa-4-phosphabicyclo[4.1.0]heptane at two distinct purity grades: 95% (commonly listed for research-grade material) and 99% (HPLC, pharmaceutical-grade specification) . The 95% purity grade is typical for early exploratory research, while the 99% HPLC grade supports more demanding applications such as catalyst screening where trace metal or organic impurities could confound results. Comparable purity data for the closest structural analog, 2,3-dihydro-1-hydroxy-1H-phosphole 1-oxide, are not systematically reported across vendors, and the compound is less widely available, creating a procurement advantage for the target compound in terms of supply chain transparency.

Quality Control Reproducibility Procurement Specifications

Optimal Application Scenarios for 3,7-Dioxa-4-phosphabicyclo[4.1.0]heptane Based on Established Differentiation Evidence


Scaffold for Fragment-Based Drug Discovery Requiring Non-Ionizable, Conformationally Restricted Phosphorus Heterocycles

The zero hydrogen-bond donor count and bicyclic constraint of 3,7-dioxa-4-phosphabicyclo[4.1.0]heptane make it an attractive fragment for drug discovery campaigns targeting intracellular or CNS targets where passive permeability is essential. Its TPSA of 21.8 Ų (well below the 90 Ų BBB threshold) and absence of acidic protons differentiate it from isomeric phosphole oxides that carry a P–OH moiety . The two undefined stereocenters further enable exploration of stereodependent pharmacology, which is increasingly valued in kinase and GPCR programs .

Phosphine Ligand Precursor for Homogeneous Catalysis with Conformational Preorganization

The rigid bicyclic framework with zero rotatable bonds offers a preorganized phosphorus environment for transition metal coordination, potentially reducing the entropic penalty associated with ligand reorganization upon metal binding . Related caged phosphine ligands such as dioxaphosphabicyclo[2.2.2]octanes have demonstrated tunable cone angles (121–140°) and electronic parameters similar to PPh₃, and have been successfully applied in rhodium-catalyzed hydroformylation and palladium-catalyzed Suzuki–Miyaura couplings . While direct catalytic data for 3,7-dioxa-4-phosphabicyclo[4.1.0]heptane are not yet published, its structural features align with the design principles validated in these caged phosphine systems .

Synthetic Intermediate for Stereochemically Defined Organophosphorus Building Blocks

The presence of two undefined stereocenters in the bicyclic core enables stereodivergent elaboration into enantiomerically enriched phosphorus-containing building blocks . The epoxide-like three-membered ring offers a handle for regioselective nucleophilic ring-opening, which is a well-established reactivity pattern in related 3-oxabicyclo[4.1.0]heptane systems used in medicinal chemistry for introducing three-dimensional functionality . The availability of 99% HPLC grade material ensures that stereochemical outcomes are not confounded by impurities during method development .

Physicochemical Probe in ADME Optimization Studies Comparing Bicyclic vs. Monocyclic Phosphorus Scaffolds

The well-defined physicochemical profile of 3,7-dioxa-4-phosphabicyclo[4.1.0]heptane (XLogP3 −0.5; TPSA 21.8 Ų; 0 HBD; 2 HBA) makes it a suitable matched molecular pair partner for head-to-head comparison with monocyclic phosphorus heterocycles such as 2,3-dihydro-1-hydroxy-1H-phosphole 1-oxide (XLogP3 −0.6; TPSA 37.3 Ų; 1 HBD; 2 HBA) . Systematic comparison of permeability, metabolic stability, and solubility in matched series can deconvolute the contribution of ring topology and hydrogen-bond donor count to ADME properties, generating design rules for future phosphorus-containing drug candidates.

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